Lu 19005
Overview
Description
Preparation Methods
The synthesis of Lu 19005 involves several steps. The primary synthetic route includes the reaction of 3,4-dichlorophenylacetonitrile with methylamine, followed by cyclization to form the indanamine structure . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Lu 19005 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: Halogen substitution reactions can occur on the aromatic ring, leading to different halogenated derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions . The major products formed from these reactions are typically the corresponding oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
Lu 19005 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving monoamine transporter inhibitors.
Biology: It helps in understanding the role of monoamine transporters in various biological processes.
Industry: It may be used in the development of new therapeutic agents targeting monoamine transporters.
Mechanism of Action
Lu 19005 exerts its effects by inhibiting the reuptake of dopamine, noradrenaline, and serotonin in the brain . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to various physiological effects. The molecular targets of this compound are the dopamine, noradrenaline, and serotonin transporters, which are responsible for the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Lu 19005 is similar to other monoamine transporter inhibitors such as cocaine and amphetamines. it has a slower onset and longer duration of action compared to cocaine, making it potentially useful for treating stimulant addictions . Other similar compounds include:
Cocaine: A potent inhibitor of dopamine reuptake with a rapid onset of action.
Amphetamines: Inhibit the reuptake of dopamine and noradrenaline, with a faster onset but shorter duration of action compared to this compound.
This compound’s unique properties, such as its slower onset and longer duration, make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFXPTLYMIXFRX-XJKSGUPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043981 | |
Record name | Indatraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86939-10-8, 97229-15-7 | |
Record name | Indatraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86939-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indatraline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lu 19005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indatraline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Indatraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDATRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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